1,2-Dihydro Betamethasone 17-Valerate
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Overview
Description
1,2-Dihydro Betamethasone 17-Valerate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations to treat various inflammatory skin conditions such as eczema and psoriasis. The compound is a derivative of betamethasone, modified to enhance its therapeutic efficacy and stability .
Mechanism of Action
Target of Action
1,2-Dihydro Betamethasone 17-Valerate, a synthetic adrenocorticosteroid, primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of inflammation, immune responses, and various cellular functions .
Mode of Action
Upon binding to its target, this compound exerts its effects by controlling the rate of protein synthesis, depressing the migration of polymorphonuclear leukocytes and fibroblasts, and reversing capillary permeability and lysosomal stabilization at the cellular level . This interaction results in the prevention or control of inflammation .
Biochemical Pathways
The compound suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor and reduced production of interleukins, TNF-α, GM-CSF . These actions affect various biochemical pathways, leading to decreased inflammation and immune response .
Pharmacokinetics
The extent of percutaneous absorption of this compound is determined by many factors including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . The compound is metabolized in the liver and excreted in the urine . The time to peak serum concentration after intravenous administration is between 10 to 36 minutes, and the elimination half-life is approximately 6.5 hours .
Result of Action
The molecular and cellular effects of this compound’s action include the relief of pruritic and inflammatory symptoms of corticosteroid-responsive dermatoses . It also has immunosuppressive properties, making it useful in managing several disease states including autoimmune disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of occlusive dressings with topical steroids significantly increases the absorption, thereby increasing the risk for adverse effects . Furthermore, the integrity of the skin (intact vs abraded) can also affect the extent of percutaneous absorption .
Biochemical Analysis
Biochemical Properties
1,2-Dihydro Betamethasone 17-Valerate is a synthetic glucocorticoid ester . It is the 17-valerate ester of betamethasone . Betamethasone valerate is often used to treat mild eczema with good efficacy and lower incidence of steroid-induced adverse effects due to its lower potency compared to other glucocorticoids .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to a specific intracellular receptor, resulting in the modulation of multiple gene transcription, which causes the suppression of the production of inflammatory mediators like leukotrienes and prostaglandins and the inhibition of inflammatory cells recruitment into the skin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found that the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, maternal body weight gain was significantly reduced at 0.01 mg/kg bw .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to betamethasone 21-valerate and then betamethasone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro Betamethasone 17-Valerate typically involves the esterification of betamethasone with valeric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Quality control measures are implemented to monitor the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro Betamethasone 17-Valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in the compound, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,2-Dihydro Betamethasone 17-Valerate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is employed in studies investigating the mechanisms of glucocorticoid action and their effects on cellular processes.
Medicine: The compound is extensively studied for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: It is used in the formulation of topical creams and ointments for dermatological applications.
Comparison with Similar Compounds
Similar Compounds
Betamethasone 17-Valerate: A closely related compound with similar anti-inflammatory properties but different pharmacokinetic profiles.
Betamethasone Dipropionate: Another derivative of betamethasone with enhanced potency due to the presence of two ester groups.
Hydrocortisone: A naturally occurring glucocorticoid with lower potency compared to synthetic derivatives
Uniqueness
1,2-Dihydro Betamethasone 17-Valerate is unique due to its specific structural modifications, which enhance its stability and therapeutic efficacy. The compound’s ability to penetrate the skin and exert localized effects makes it particularly valuable in dermatological applications .
Properties
IUPAC Name |
[(8S,10S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h13,16,19-21,29,31H,5-12,14-15H2,1-4H3/t16?,19-,20-,21?,24-,25-,26?,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEYXUARKUPLOZ-GEOKMHBASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(C(C[C@@H]2[C@@]1(CC(C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39FO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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